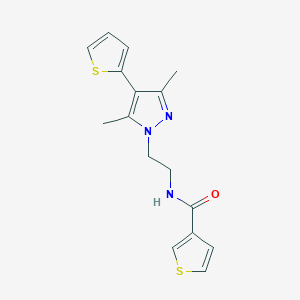

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-11-15(14-4-3-8-22-14)12(2)19(18-11)7-6-17-16(20)13-5-9-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRULBVDZVQOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CSC=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that combines a thiophene moiety with a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C15H22N4O3S

- Molecular Weight : 350.43 g/mol

- CAS Number : 2034373-42-5

The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a suitable 1,3-diketone.

- Thiophene Substitution : Introduced via coupling reactions such as Suzuki-Miyaura coupling.

- Amidation Reaction : Final step involves reacting the intermediate with thiophene carboxylic acid derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. This compound has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Candida albicans | 0.30 μg/mL |

The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as a therapeutic agent against biofilm-associated infections .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. In vitro studies have shown that it reduces levels of TNF-alpha and IL-6 in macrophage cell lines .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| A549 (lung cancer) | 15 |

| HT29 (colon cancer) | 12 |

| MCF7 (breast cancer) | 10 |

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A study reported significant reduction in bacterial load in infected mice treated with this compound compared to controls .

- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound led to a marked decrease in tumor cell viability across multiple cancer types .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Researchers utilize its unique structure to explore new reaction pathways and develop novel synthetic methodologies. For instance, it can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with altered properties or enhanced biological activities .

Biology

Biologically, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is investigated for its potential as a bioactive molecule. Its structural characteristics suggest interactions with various biological targets, making it a candidate for drug discovery and development. Studies have shown that compounds with similar structures exhibit significant activity against cancer cell lines, indicating potential therapeutic applications .

Medicine

In medical research, this compound is being explored for its therapeutic potential against various diseases. Preliminary studies indicate that it may exhibit anticancer properties by inhibiting key biological pathways involved in tumorigenesis. For example, compounds derived from thiophene and pyrazole structures have been reported to target DNA replication processes in cancer cells . The mechanism of action typically involves interactions with specific enzymes or receptors that play critical roles in cellular functions.

Industry

From an industrial perspective, this compound is considered for applications in developing new materials such as polymers or coatings due to its stability and functional diversity. Its unique properties may lead to innovations in material science, particularly in creating products with enhanced performance characteristics .

Anticancer Activity

Recent studies have focused on the anticancer activity of thiophene-based compounds. For instance, a series of pyrazole-thiophene derivatives were synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to standard chemotherapeutic agents like cisplatin .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the compound's potential mechanisms of action and guide further modifications to enhance its efficacy as an anticancer agent .

Q & A

Q. What are the key synthetic pathways for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer : The compound can be synthesized via multi-step protocols involving:

Thiophene-carboxamide intermediates : Reacting 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with substituted pyrazole carbonyl chlorides under reflux in ethanol (60–70°C) .

Cyclization strategies : Using ethyl 2-azido-3-thiophenecarboxylates to form fused heterocycles, followed by functionalization with pyrazole moieties .

Optimization Tips :

- Solvent selection : Ethanol or DMF improves solubility of intermediates.

- Catalysis : Triethylamine aids in deprotonation during cyclization steps .

- Yield data : Typical yields range from 65% to 76% under optimized conditions (Table 1) .

Table 1 : Representative Synthetic Yields

| Intermediate | Reaction Conditions | Yield (%) | Ref |

|---|---|---|---|

| Pyrazole-thiophene adduct | Ethanol, reflux (3h) | 70% | |

| Triazepine derivative | DMF, 80°C (20h) | 74% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. Discrepancies in peak positions may arise from polymorphic forms .

- NMR : Use - and -NMR to resolve regiochemistry. For example, pyrazole methyl protons appear as singlets at δ 2.1–2.3 ppm, while thiophene protons show splitting patterns at δ 6.8–7.2 ppm .

- Resolution of Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

- Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using PyMOL/AutoDock. The pyrazole-thiophene scaffold shows affinity for hydrophobic binding pockets .

- QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with antibacterial IC values. For example, electron-withdrawing groups improve membrane penetration .

Q. What experimental strategies address contradictions in biological activity data across studies?

Methodological Answer :

- Standardized Assays : Replicate antimicrobial testing using CLSI/M07-A9 guidelines to minimize variability in MIC values .

- Control for Solubility : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .

- Case Study : Discrepancies in antifungal activity (e.g., 10a vs. 10b derivatives) may stem from differences in substituent steric bulk, resolved via crystallographic analysis of ligand-enzyme interactions .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structural analysis?

Methodological Answer :

- Data Collection : Use SHELXL for high-resolution refinement. For twinned crystals, apply the HKLF5 format to model twin domains .

- Sample Preparation : Optimize crystallization using vapor diffusion with PEG 4000 as a precipitant .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What are the limitations of current synthetic routes, and how can green chemistry principles improve sustainability?

Methodological Answer :

Q. How do steric and electronic effects of substituents influence the compound’s pharmacokinetic profile?

Methodological Answer :

- Steric Effects : Bulky groups (e.g., 4-nitrophenyl in 7a) reduce metabolic clearance by shielding the amide bond from esterases .

- Electronic Effects : Electron-withdrawing substituents (e.g., –NO) enhance blood-brain barrier penetration via increased lipophilicity (logP ~3.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.